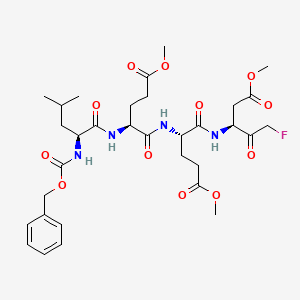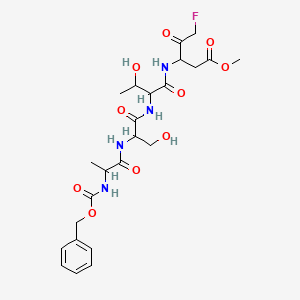
Protein SSX4 (161-180)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Protein SSX4
Scientific Research Applications
Cancer/Testis Antigens and Cancer Immunotherapy
Protein SSX4, as a member of the SSX gene family, is significantly relevant in cancer research. It has been observed that the SSX genes (including SSX4) are aberrantly expressed in various cancer types such as melanoma. These genes are predominantly expressed in the testis and, to a lesser extent, the thyroid, but not in other normal tissues. This unique expression pattern categorizes them as cancer/testis antigens. The SSX proteins, including SSX4, are considered potential targets for cancer immunotherapy protocols (N. R. dos Santos et al., 2000).
Protein-Protein Interactions in Cancer
Another aspect of SSX4's significance in cancer research is its interaction with other proteins. For instance, the SSX2 protein, closely related to SSX4, interacts with proteins like RAB3IP and SSX2IP. These interactions are important in understanding the mechanisms underlying normal and malignant cellular growth. Although this research focuses on SSX2, it indirectly highlights the potential role of SSX4 in similar interactions and pathways (D. D. de Bruijn et al., 2002).
T Cell Immune Response and Immunotherapy
In immunotherapy research, the SSX proteins are noted for their role in eliciting T cell immune responses in cancer patients. One study found that certain epitopes within the SSX family, including SSX4, can induce strong cytotoxic T lymphocyte (CTL) immune responses, suggesting their potential use in peptide-mediated immunotherapy for SSX-expressing tumors (Yangdong He et al., 2008).
Role in Genetic Recombination
The SSX family, including SSX4, shares similarities with other proteins involved in genetic recombination, such as the uvsX protein from bacteriophage T4. Studies on these proteins provide insights into the DNA-binding properties and mechanisms of action in genetic recombination processes, which are vital for understanding cellular repair and replication mechanisms (J. Griffith and T. Formosa, 1985).
properties
sequence |
KHAWTHRLRERKQLVVYEEI |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
synonym |
Protein SSX4 (161-180) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




